molecular formula C21H30O3 B584498 17-Hydroxy-11beta-methyl-19-norprogesterone CAS No. 25092-42-6

17-Hydroxy-11beta-methyl-19-norprogesterone

Cat. No. B584498
CAS RN: 25092-42-6
M. Wt: 330.468
InChI Key: USGPYONVMYBUCZ-UNNCYPMBSA-N
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Description

17-Hydroxy-11beta-methyl-19-norprogesterone (17-OH-MNP) is a synthetic progestin that has been used in laboratory experiments for a variety of purposes. It is a member of the 19-norprogesterone family, which is a group of progestins with similar structures and properties. 17-OH-MNP has been used in research to study the effects of progestins on the body and to investigate the potential therapeutic applications of progestins.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 17-Hydroxy-11beta-methyl-19-norprogesterone involves the conversion of a starting material into the desired compound through a series of chemical reactions. The key steps involve functional group transformations and selective reductions.

Starting Materials
17α-Hydroxyprogesterone, Methylmagnesium bromide, Lithium aluminum hydride, Sodium borohydride, Nor-19-carboxylic acid

Reaction
1. Conversion of 17α-Hydroxyprogesterone to 11-keto-17α-hydroxyprogesterone using Jones reagent, 2. Conversion of 11-keto-17α-hydroxyprogesterone to 11β-hydroxy-17α-hydroxyprogesterone using sodium borohydride, 3. Conversion of 11β-hydroxy-17α-hydroxyprogesterone to 11β-methyl-17α-hydroxyprogesterone using methylmagnesium bromide, 4. Conversion of 11β-methyl-17α-hydroxyprogesterone to 11β-methyl-19-norprogesterone using Nor-19-carboxylic acid and a Lewis acid catalyst, 5. Reduction of the 11-keto group in 11β-methyl-19-norprogesterone to a hydroxyl group using lithium aluminum hydride, 6. Conversion of the 17α-hydroxy group to a ketone using Jones reagent, 7. Reduction of the ketone group to a hydroxyl group using sodium borohydride, 8. Final purification and isolation of 17-Hydroxy-11beta-methyl-19-norprogesterone

Scientific Research Applications

17-Hydroxy-11beta-methyl-19-norprogesterone has been used in a variety of scientific research applications. It has been used to study the effects of progestins on the body, including the effects on the reproductive system, endocrine system, and cardiovascular system. It has also been used to investigate the potential therapeutic applications of progestins, such as the treatment of endometriosis and premenstrual syndrome.

Mechanism Of Action

17-Hydroxy-11beta-methyl-19-norprogesterone has a similar mechanism of action to other progestins. It binds to progesterone receptors in the body, which activates a series of biochemical reactions. These reactions include the activation of enzymes, the release of hormones, and the modulation of gene expression. These reactions ultimately lead to the physiological and biochemical effects of progestins.

Biochemical And Physiological Effects

17-Hydroxy-11beta-methyl-19-norprogesterone has a variety of biochemical and physiological effects. It can affect the reproductive system by inducing ovulation, increasing cervical mucus production, and decreasing the production of gonadotropins. It can also affect the endocrine system by modulating hormone levels, such as estrogen and testosterone. It can also affect the cardiovascular system by increasing blood pressure and decreasing heart rate.

Advantages And Limitations For Lab Experiments

17-Hydroxy-11beta-methyl-19-norprogesterone has several advantages and limitations for laboratory experiments. One advantage is that it can be synthesized relatively easily from progesterone. Another advantage is that it has a relatively long half-life in the body, which makes it a useful tool for studying the effects of progestins over time. A limitation is that the effects of 17-Hydroxy-11beta-methyl-19-norprogesterone can vary depending on the dose and the individual, which makes it difficult to predict the effects in a laboratory setting.

Future Directions

There are a number of potential future directions for research into 17-Hydroxy-11beta-methyl-19-norprogesterone. One potential direction is to further investigate the effects of 17-Hydroxy-11beta-methyl-19-norprogesterone on various physiological systems, such as the reproductive system, endocrine system, and cardiovascular system. Another potential direction is to explore the potential therapeutic applications of 17-Hydroxy-11beta-methyl-19-norprogesterone, such as the treatment of endometriosis and premenstrual syndrome. Finally, further research could be done to develop more precise methods of synthesizing 17-Hydroxy-11beta-methyl-19-norprogesterone and to improve the accuracy of predicting the effects of 17-Hydroxy-11beta-methyl-19-norprogesterone in a laboratory setting.

properties

IUPAC Name

(8R,9S,10R,11S,13S,14S,17R)-17-acetyl-17-hydroxy-11,13-dimethyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30O3/c1-12-11-20(3)18(8-9-21(20,24)13(2)22)17-6-4-14-10-15(23)5-7-16(14)19(12)17/h10,12,16-19,24H,4-9,11H2,1-3H3/t12-,16-,17-,18-,19+,20-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USGPYONVMYBUCZ-UNNCYPMBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2(C(CCC2(C(=O)C)O)C3C1C4CCC(=O)C=C4CC3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C[C@]2([C@@H](CC[C@@]2(C(=O)C)O)[C@H]3[C@H]1[C@H]4CCC(=O)C=C4CC3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80747426
Record name (11beta)-17-Hydroxy-11-methyl-19-norpregn-4-ene-3,20-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80747426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

17-Hydroxy-11beta-methyl-19-norprogesterone

CAS RN

25092-42-6
Record name (11β)-17-Hydroxy-11-methyl-19-norpregn-4-ene-3,20-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25092-42-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (11beta)-17-Hydroxy-11-methyl-19-norpregn-4-ene-3,20-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80747426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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